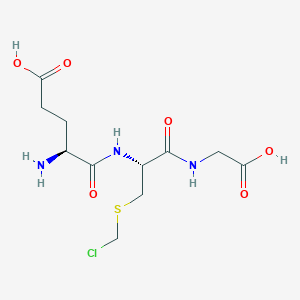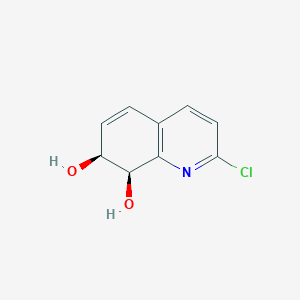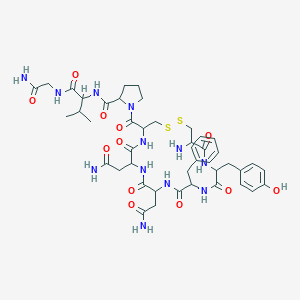
Tris(dicyclohexylphenylphosphine)gold(I)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(dicyclohexylphenylphosphine)gold(I), commonly known as AuPPh2Cy3, is a gold complex that has been extensively studied for its potential applications in various fields, including catalysis, material science, and medicinal chemistry. This compound is known for its high stability and unique properties, which make it an ideal candidate for various research applications.
Applications De Recherche Scientifique
AuPPh2Cy3 has been extensively studied for its potential applications in various fields of science. In catalysis, it has been used as a catalyst for various reactions such as hydroamination, hydroalkoxylation, and hydrothiolation. In material science, it has been used as a precursor for the synthesis of gold nanoparticles and thin films. In medicinal chemistry, it has been studied for its potential anticancer and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of AuPPh2Cy3 is not fully understood, but it is believed to involve the transfer of gold(I) ions to the substrate, followed by the activation of the substrate and subsequent reaction. The unique properties of AuPPh2Cy3, such as its high stability and low toxicity, make it an ideal candidate for various research applications.
Biochemical and Physiological Effects:
AuPPh2Cy3 has been shown to have low toxicity and is well-tolerated by living organisms. In vitro studies have shown that it has potential anticancer and anti-inflammatory properties. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of AuPPh2Cy3 is its high stability, which makes it an ideal candidate for various research applications. It is also relatively easy to synthesize and purify, which makes it readily available for use in lab experiments. However, one of the main limitations of this compound is its high cost, which may limit its use in certain research applications.
Orientations Futures
There are several future directions for research on AuPPh2Cy3. One area of research is the development of new catalytic reactions using this compound. Another area of research is the synthesis of new gold complexes with improved properties and applications. Additionally, more research is needed to fully understand the anticancer and anti-inflammatory properties of AuPPh2Cy3, as well as its potential use in drug delivery and imaging applications.
Conclusion:
In conclusion, Tris(dicyclohexylphenylphosphine)gold(I) is a gold complex that has been extensively studied for its potential applications in various fields of science. Its unique properties, such as high stability and low toxicity, make it an ideal candidate for various research applications. While there are limitations to its use, the future directions for research on AuPPh2Cy3 are promising, and it is likely to continue to be an important compound in scientific research.
Méthodes De Synthèse
The synthesis of AuPPh2Cy3 involves the reaction of gold(I) chloride with dicyclohexylphenylphosphine (PPh2Cy) in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or tetrahydrofuran, and the product is obtained by filtration and recrystallization. The purity and yield of the product can be improved by using various purification techniques such as column chromatography and distillation.
Propriétés
Numéro CAS |
142225-28-3 |
|---|---|
Formule moléculaire |
C54H81AuP3+ |
Poids moléculaire |
1020.1 g/mol |
Nom IUPAC |
dicyclohexyl(phenyl)phosphane;gold(1+) |
InChI |
InChI=1S/3C18H27P.Au/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h3*1,4-5,10-11,17-18H,2-3,6-9,12-15H2;/q;;;+1 |
Clé InChI |
NYEIMMQBJDQOFK-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3.C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3.C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3.[Au+] |
SMILES canonique |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3.C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3.C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3.[Au+] |
Synonymes |
Au(P(C6H11)2(C6H5))3 perchlorate tris(dicyclohexylphenylphosphine)gold(I) tris(P-CH-diPh)Au |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-bromo-4-methoxy-N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B234233.png)
![2-(4-chlorophenyl)-N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B234235.png)
![N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide](/img/structure/B234241.png)










![Methyl (2R,3R,6R,8S,9R,12S,13S,14S,15R,16R,17R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-12,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,19-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadecane-17-carboxylate](/img/structure/B234404.png)